1-Ethylphosphonoylethane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylphosphonoylethane can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding diethylphosphine oxide as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylphosphonoylethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphonic acids or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The ethyl groups attached to the phosphorus atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions.
Major Products:
Oxidation: Phosphonic acids and other oxidized derivatives.
Reduction: Diethylphosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
1-Ethylphosphonoylethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylphosphonoylethane involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as a ligand, modulating the function of various proteins and enzymes through binding interactions.
Comparison with Similar Compounds
Diethylphosphine: The reduced form of 1-ethylphosphonoylethane, lacking the oxide group.
Triethylphosphine oxide: A related compound with three ethyl groups attached to the phosphorus atom.
Dimethylphosphine oxide: A similar compound with two methyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to its specific balance of steric and electronic properties conferred by the ethyl groups and the phosphine oxide moiety. This makes it particularly useful in applications requiring precise control over reactivity and coordination chemistry.
Properties
IUPAC Name |
1-ethylphosphonoylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11OP/c1-3-6(5)4-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXPZLPHLAKYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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